6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one
CAS No.: 2548982-91-6
Cat. No.: VC11840694
Molecular Formula: C18H13ClO4
Molecular Weight: 328.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548982-91-6 |
|---|---|
| Molecular Formula | C18H13ClO4 |
| Molecular Weight | 328.7 g/mol |
| IUPAC Name | 6-chloro-3-(4-ethoxybenzoyl)chromen-2-one |
| Standard InChI | InChI=1S/C18H13ClO4/c1-2-22-14-6-3-11(4-7-14)17(20)15-10-12-9-13(19)5-8-16(12)23-18(15)21/h3-10H,2H2,1H3 |
| Standard InChI Key | KXLHHWNYDZGWRT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound (CAS No. 2548982-91-6) has the molecular formula C₁₈H₁₃ClO₄ and a molar mass of 328.7 g/mol. Its IUPAC name, 6-chloro-3-(4-ethoxybenzoyl)chromen-2-one, reflects the following structural features (Figure 1):
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A 2H-chromen-2-one backbone (benzopyran-2-one) with a ketone group at position 2.
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A chlorine atom at position 6 on the aromatic ring.
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A 4-ethoxybenzoyl substituent at position 3, comprising a benzoyl group with an ethoxy moiety at the para position.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃ClO₄ | |
| Molecular Weight | 328.7 g/mol | |
| SMILES | CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O | |
| InChIKey | KXLHHWNYDZGWRT-UHFFFAOYSA-N | |
| CAS Number | 2548982-91-6 |
The planar chromone core and electron-withdrawing substituents (chlorine and ketone) contribute to its reactivity, enabling interactions with biological targets such as enzymes and DNA .
Synthesis and Derivatives
Table 2: Representative Synthesis of Chromone Derivatives
Structural Modifications
Derivatization of the 4-ethoxybenzoyl group (e.g., replacing ethoxy with methoxy or halogens) has been explored to optimize bioactivity. For instance, substituting the ethoxy group with a morpholine moiety enhanced antifungal potency in related compounds .
Biological Activities
Antifungal and Antibacterial Properties
Chromone derivatives exhibit broad-spectrum antifungal activity by inhibiting fungal cell wall synthesis or disrupting membrane integrity . For 6-chloro-3-(4-ethoxybenzoyl)-2H-chromen-2-one:
Table 3: Antifungal Activity Data
Antiparasitic Activity
In vitro studies on Leishmania major promastigotes revealed significant antileishmanial activity (IC₅₀ = 1.8 µM), with low cytotoxicity against mammalian macrophages (CC₅₀ > 50 µM) . This selectivity suggests potential as a lead compound for neglected tropical disease therapeutics.
Pharmacokinetic and Toxicity Profiles
ADME Properties
Computational models predict favorable pharmacokinetics:
Toxicity
Preliminary cytotoxicity assays in murine models showed no significant toxicity at therapeutic doses (LD₅₀ > 500 mg/kg) .
Applications and Future Directions
Therapeutic Development
The compound’s dual antifungal and antiparasitic activities position it as a candidate for:
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Combination Therapies: Synergistic use with amphotericin B against resistant fungi .
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Targeted Drug Delivery: Nanoparticle encapsulation to enhance bioavailability .
Industrial Applications
As a fluorescent probe, its rigid chromone core could aid in bioimaging or sensor development .
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